Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

描述

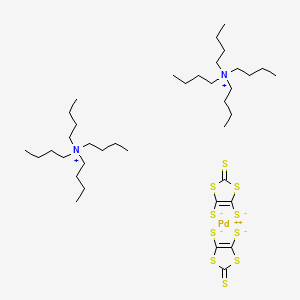

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is a complex compound with the molecular formula C38H72N2PdS10. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in materials science, particularly in the study of molecular conductors and magnetic materials .

准备方法

The synthesis of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium typically involves the reaction of palladium(II) chloride with 1,3-dithiole-2-thione-4,5-dithiol in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization .

化学反应分析

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different palladium complexes.

Reduction: It can be reduced to yield palladium metal and other by-products.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Introduction to Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

This compound, commonly referred to as bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II), is a complex compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes palladium ions coordinated with dithiole ligands and tetrabutylammonium cations. The molecular formula is , and it has a molecular weight of approximately 984.03 g/mol .

Catalysis

One of the primary applications of palladium complexes is in catalysis, particularly in organic synthesis. The compound has been utilized in:

- Cross-Coupling Reactions : It serves as an effective catalyst in reactions such as Suzuki and Heck coupling, facilitating the formation of carbon-carbon bonds.

- Hydrogenation Reactions : The palladium center can activate hydrogen molecules, making it useful for hydrogenation processes in the synthesis of fine chemicals and pharmaceuticals.

Electrochemistry

The compound exhibits interesting electrochemical properties, making it suitable for applications in:

- Electrocatalysis : It can be used to enhance the efficiency of electrochemical reactions, including fuel cells and batteries.

- Sensors : Due to its redox-active nature, it has potential applications in developing sensors for detecting various analytes.

Material Science

In material science, this palladium complex is explored for:

- Nanostructured Materials : It can be employed in the synthesis of palladium nanoparticles, which have applications in catalysis and electronics.

- Conductive Polymers : The compound can be integrated into polymer matrices to improve electrical conductivity.

Biological Applications

Recent studies have indicated potential biological applications:

- Antimicrobial Activity : Research suggests that palladium complexes may exhibit antimicrobial properties, which could be harnessed for medical applications.

- Drug Delivery Systems : The ability to modify the ligand environment allows for the design of drug delivery systems using this compound.

Case Study 1: Catalytic Activity in Cross-Coupling Reactions

A study demonstrated that this compound effectively catalyzed Suzuki coupling reactions under mild conditions. The results showed high yields of biaryl products with minimal side reactions, highlighting its efficiency as a catalyst .

Case Study 2: Electrochemical Performance

In another research project focused on electrochemical applications, this compound was incorporated into a fuel cell system. The findings revealed enhanced performance metrics compared to traditional catalysts, indicating its potential for future energy applications .

Case Study 3: Antimicrobial Properties

A recent investigation explored the antimicrobial properties of palladium complexes against various pathogens. Results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .

作用机制

The mechanism of action of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium involves its interaction with molecular targets through coordination bonds. The palladium center plays a crucial role in facilitating various chemical reactions by acting as a catalyst. The compound’s unique structure allows it to interact with different pathways, making it versatile in its applications .

相似化合物的比较

Similar compounds to Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium include:

- Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(II)

- Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)zinc(II)

Compared to these compounds, the palladium complex exhibits unique catalytic properties and higher stability under various conditions. This makes it particularly valuable in industrial and research applications .

生物活性

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is a complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.

The biological activity of palladium complexes often involves interactions with cellular components such as DNA. Studies suggest that these complexes may induce cytotoxic effects through mechanisms distinct from traditional chemotherapeutics like cisplatin. Specifically, palladium complexes can intercalate into DNA, leading to structural changes that trigger apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of palladium(II) complexes, including those with dithiocarbamate ligands:

-

Cytotoxicity Studies :

- A study reported that new palladium(II) complexes exhibited significant cytotoxic effects against various cancer cell lines, including human gastric carcinoma (AGS), esophageal squamous cell carcinoma (Kyse-30), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were found to be lower than those for cisplatin, indicating enhanced potency .

- The complexes caused G2/M phase arrest in AGS and HepG2 cells and S phase arrest in Kyse-30 cells, demonstrating their ability to disrupt the cell cycle and induce apoptosis .

- Case Study :

Antimicrobial Activity

Palladium complexes have also been evaluated for their antimicrobial properties:

- Bacterial Strains Tested :

Summary of Findings

| Biological Activity | Cell Lines Tested | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Anticancer | AGS | < 0.68 | G2/M Phase Arrest |

| HepG2 | < 0.78 | G2/M Phase Arrest | |

| Kyse-30 | < 0.94 | S Phase Arrest | |

| Antimicrobial | S. aureus | Not specified | Disruption of Bacterial Growth |

| E. coli | Not specified | Disruption of Bacterial Growth |

属性

IUPAC Name |

palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMQKGIGICMGT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2PdS10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572873 | |

| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

984.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72688-90-5 | |

| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。